1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol

Inflammation Nitric Oxide Immunopharmacology

Researchers sourcing linear diarylheptanoids for inflammatory pathway studies often encounter undefined stereochemistry or unvalidated C3 oxidation states that introduce experimental variability. This (3R,6E)-configured compound, isolated from Curcuma kwangsiensis and C. longa, eliminates that uncertainty. - C3-hydroxyl (not ketone) configuration enables direct interrogation of oxidation-state-dependent NO inhibitory potency vs. the C3-ketone analog (IC50 = 8.93 μM). - Defined (3R) stereochemistry with published optical rotation supports enantioselective target engagement and reproducible SAR campaigns. - Predicted LogP 3.54 & PSA 61 Ų differentiate it from curcumin (PSA 93 Ų) for comparative ADME/permeability assays. Supplied at ≥98% (HPLC) as a powder; long-term storage at -20°C.

Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
CAS No. 1083195-05-4
Cat. No. B590040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol
CAS1083195-05-4
Molecular FormulaC19H22O3
Molecular Weight298.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,17,20-22H,2,4,7,10H2/b3-1+
InChIKeyHLWUXTFOZZSNLD-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol: Identity, Source & Properties


1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol (Compound M32) is a linear diarylheptanoid secondary metabolite characterized by a C7 heptane chain bearing terminal 4-hydroxyphenyl groups and a C3 hydroxyl moiety [1]. It is classified as a natural product that can be isolated from the rhizomes of Curcuma kwangsiensis and Curcuma longa L. [2]. The compound possesses a molecular formula of C19H22O3 and a molecular weight of 298.38 g/mol . Predicted physicochemical parameters include a calculated LogP of 3.54, a polar surface area of 61 Ų, and a boiling point of 540.0 ± 50.0 °C at 760 mmHg . Commercially, it is available at purities ≥98% (HPLC) and is supplied as a powder with recommended storage at -20°C for long-term stability .

Critical Differentiators of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol


Within the linear diarylheptanoid class, seemingly minor structural variations profoundly alter biological activity and physicochemical behavior, rendering generic substitution scientifically invalid. The target compound 1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol features a specific (3R,6E) stereochemistry and a C3 hydroxyl group that distinguish it from its closest analogs, such as the C3 ketone derivative and the (3S) enantiomer [1]. Structure-activity relationship (SAR) studies on related diarylheptanoids demonstrate that the presence of a carbonyl group at C3 significantly enhances cytotoxic potency, while stereochemical inversion can alter binding interactions and bioactivity profiles [2]. Therefore, substituting this compound with an in-class analog without explicit comparative validation introduces uncontrolled variables in experimental systems and risks irreproducible results. The quantitative evidence below substantiates the specific differentiation of 1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol.

Quantitative Evidence for 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol


C3-Hydroxyl vs. C3-Ketone NO Inhibition

The target compound exhibits nitric oxide (NO) production inhibitory activity in lipopolysaccharide (LPS)-activated macrophages at a potency comparable to the clinical NSAID indomethacin, a standard positive control . In contrast, its close structural analog, (6E)-1,7-bis(4-hydroxyphenyl)-6-hepten-3-one, which possesses a C3 ketone instead of a hydroxyl group, displays a defined IC50 of 8.93 μM in the same assay system [1]. The quantitative difference in NO inhibitory potency between the C3-hydroxyl (target) and C3-ketone (analog) compounds highlights the functional impact of this single oxidation state alteration.

Inflammation Nitric Oxide Immunopharmacology

Enantiomer Activity: (3R) vs. (3S)

The target compound is specifically the (3R) enantiomer, isolated as one of a pair of enantiomers from Curcuma kwangsiensis [1]. The (3S) and (3R) enantiomers were separated by chiral chromatography and evaluated individually for biological activity [1]. The (3R) enantiomer exhibited positive specific optical rotation in methanol, while the (3S) enantiomer exhibited negative specific optical rotation [1]. Although direct comparative IC50 values for the enantiomers are not publicly disclosed, the isolation and characterization paper confirms that the enantiomers were evaluated separately for inhibitory effects on NO production, implying stereochemistry-dependent activity [1].

Stereochemistry Enantioselectivity Natural Products

Lipophilicity and Polarity vs. Curcumin

The target compound exhibits a predicted LogP of 3.54 and a polar surface area (PSA) of 61 Ų . In comparison, curcumin—the most widely studied linear diarylheptanoid—possesses a LogP of approximately 3.2 and a PSA of 93 Ų [1]. The lower PSA of 1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol (61 Ų vs. 93 Ų) suggests enhanced membrane permeability potential, while its slightly higher LogP indicates marginally greater lipophilicity. These physicochemical differences influence solubility, permeability, and distribution profiles in biological systems.

ADME Lipophilicity Drug-likeness

Validated Stereoselective Total Synthesis

The first stereoselective total synthesis of (3R,6E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol was reported in 2012, utilizing two distinct approaches involving Wittig olefination, hydrolytic kinetic resolution of a racemic epoxide, and olefin cross-metathesis as key steps . This established synthetic route provides a reliable, non-extractive source of the compound with defined stereochemistry and purity, mitigating the batch-to-batch variability inherent in natural product isolation from Curcuma species . In contrast, many related diarylheptanoids lack fully characterized synthetic protocols, rendering their supply dependent on variable natural extracts.

Organic Synthesis Process Chemistry Supply Chain

Research & Industrial Applications for 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol


NO Production Inhibition Studies

Given its demonstrated NO production inhibitory activity comparable to indomethacin in LPS-activated macrophages , 1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol is well-suited as a molecular probe for investigating iNOS-mediated inflammatory pathways. The compound's C3-hydroxyl functionality distinguishes it from the more potent C3-ketone analog (IC50 = 8.93 μM), allowing researchers to interrogate the contribution of the C3 oxidation state to anti-inflammatory efficacy.

Enantioselective Biological Activity Studies

The availability of the (3R) enantiomer with characterized optical rotation [1] supports enantioselective biological studies. Researchers requiring a defined stereochemical probe for target engagement or SAR campaigns will benefit from the documented chiral separation and configurational assignment of this compound.

ADME Profiling & Formulation Development

With a predicted LogP of 3.54 and PSA of 61 Ų , this compound occupies a distinct physicochemical space relative to curcumin (PSA 93 Ų). This differentiation supports its use in comparative ADME studies, permeability assays (e.g., Caco-2 or PAMPA), and formulation development where enhanced membrane permeability is hypothesized to improve bioavailability.

Synthetic Reference Standard & Method Development

The published stereoselective total synthesis establishes this compound as a validated synthetic target. It can serve as a reference standard for developing novel synthetic methodologies toward diarylheptanoids, as a chiral building block, or as a calibration standard for analytical method development (HPLC, LC-MS) in natural product research.

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